molecular formula C8H9IN2O2 B15057793 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid

1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B15057793
M. Wt: 292.07 g/mol
InChI Key: LPSNLBXNVXYLIN-UHFFFAOYSA-N
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Description

1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an allyl group, an iodine atom, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where the pyrazole is treated with an allyl halide in the presence of a base.

    Iodination: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent under oxidative conditions.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition: The double bond in the allyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed.

    Addition: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) can be used for addition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution with an amine could produce an amino derivative.

Scientific Research Applications

1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-4-iodo-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the methyl group.

    4-Iodo-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the allyl group.

    1-Allyl-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the iodine atom.

Uniqueness

1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of all four substituents (allyl, iodine, methyl, and carboxylic acid) on the pyrazole ring

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

4-iodo-5-methyl-1-prop-2-enylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9IN2O2/c1-3-4-11-5(2)6(9)7(10-11)8(12)13/h3H,1,4H2,2H3,(H,12,13)

InChI Key

LPSNLBXNVXYLIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC=C)C(=O)O)I

Origin of Product

United States

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